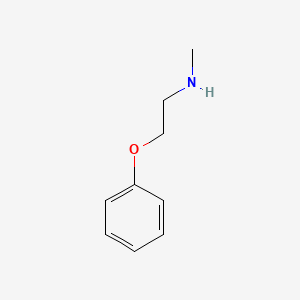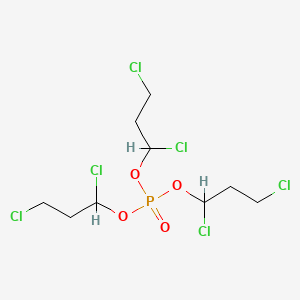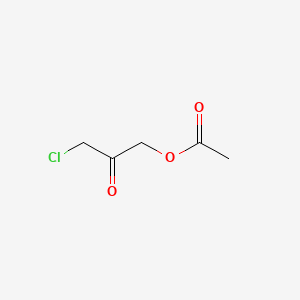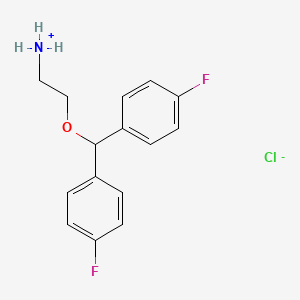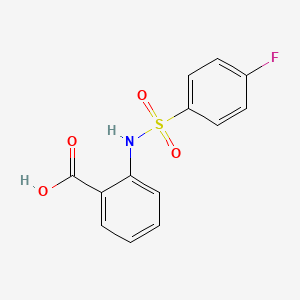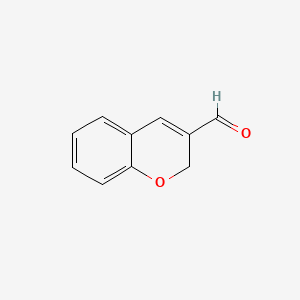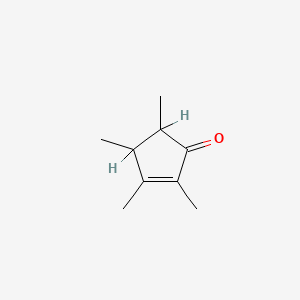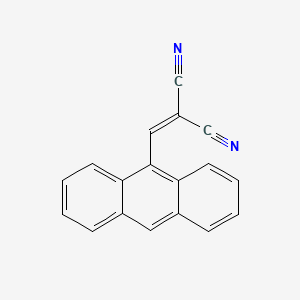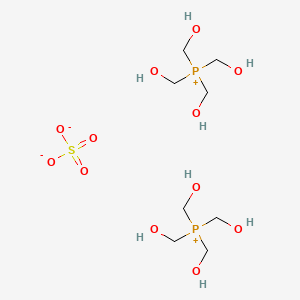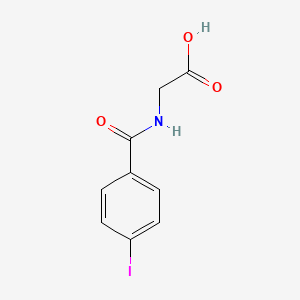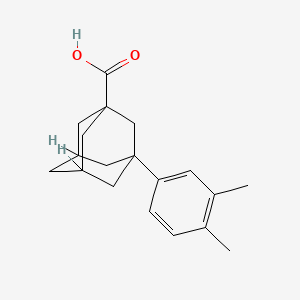
2,2,3-Trimethylpentane
Overview
Description
2,2,3-Trimethylpentane is an organic compound with the molecular formula C8H18. It is a branched alkane and one of the isomers of octane. . Its structure consists of a pentane backbone with three methyl groups attached at the second and third carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylpentane can be synthesized through various methods. One common approach involves the alkylation of isobutylene with isobutane in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid . The reaction typically occurs under high pressure and moderate temperatures to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of crude oil. It can also be obtained through the catalytic cracking of larger hydrocarbons. The purification process involves azeotropic distillation with 2-methoxyethanol, followed by washing with water, drying, and fractional distillation .
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethylpentane primarily undergoes combustion reactions due to its hydrocarbon nature. The complete combustion of this compound in the presence of oxygen produces carbon dioxide and water : [ \text{C}8\text{H}{18} + 14\text{O}_2 \rightarrow 8\text{CO}_2 + 9\text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products.
Reduction: Although less common, reduction reactions can occur under specific conditions using reagents like hydrogen gas in the presence of a metal catalyst.
Major Products: The major products formed from the combustion of this compound are carbon dioxide and water . Oxidation reactions can yield alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Scientific Research Applications
2,2,3-Trimethylpentane has several applications in scientific research and industry:
Mechanism of Action
The primary mechanism of action for 2,2,3-Trimethylpentane is its role as a fuel additive to enhance the octane rating of gasoline. This helps to prevent engine knocking and improve fuel efficiency. In biological systems, its effects are primarily related to its hydrocarbon nature, which can influence lipid membranes and cellular structures .
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer with similar properties but different structural arrangement.
2,3,4-Trimethylpentane: Similar in structure but with methyl groups attached at different positions.
Uniqueness: 2,2,3-Trimethylpentane is unique due to its specific branching pattern, which contributes to its high octane rating and effectiveness as a fuel additive. Its structure provides stability and resistance to knocking, making it a valuable component in gasoline formulations .
Properties
IUPAC Name |
2,2,3-trimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDBVBDLYELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862202 | |
| Record name | 2,2,3-Trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
| Record name | 2,2,3-Trimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
32.1 [mmHg] | |
| Record name | 2,2,3-Trimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
564-02-3 | |
| Record name | 2,2,3-Trimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3-Trimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Trimethylpentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,3-Trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-trimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3-TRIMETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P0B7R5K5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2,2,3-Trimethylpentane?
A1: this compound is an isomer of octane. Its molecular formula is C8H18 and its molecular weight is 114.23 g/mol. [] For detailed information on its physical properties, including boiling point, melting point, densities, refractive indices, and more, refer to the research by Wibaut et al. [] They provide a comprehensive analysis of these properties for a range of alkanes and cycloalkanes, including this compound.
Q2: How does the knock-limited performance of this compound compare to that of Triptane (2,2,3-Trimethylbutane)?
A3: While this compound generally exhibits lower knock-limited performance than Triptane, both fuels share some similar characteristics. [] Further research is needed to fully understand the nuanced differences in their behavior under various conditions.
Q3: Can you elaborate on the mitogenic activity of this compound in the liver?
A4: Research indicates that this compound, along with other isomers like 2,2,4-Trimethylpentane and 2,3,4-Trimethylpentane, exhibits significant mitogenic activity in the livers of female B6C3F1 mice. [] These isomers were identified within a specific boiling point range of unleaded gasoline fractions that showed the highest mitogenic potential. []
Q4: How do the excess volumes of mixtures containing this compound compare to calculated values from free volume theories?
A5: Studies analyzing excess volumes of mixtures containing this compound and various linear alkanes found good agreement between experimental data and values calculated using free volume theories, particularly when considering the heat of mixing. [] These findings contribute to our understanding of molecular interactions and thermodynamic properties of such mixtures.
Q5: Are there any specific analytical techniques for studying this compound?
A7: While specific analytical techniques for this compound are not detailed in the provided abstracts, gas chromatography is highlighted as a valuable tool for separating and analyzing this compound, especially in its enantiomeric forms. [] Further research may delve into the optimization and validation of specific analytical methods for this compound, addressing aspects like accuracy, precision, and specificity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


